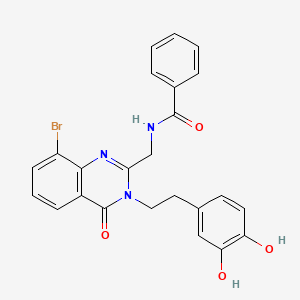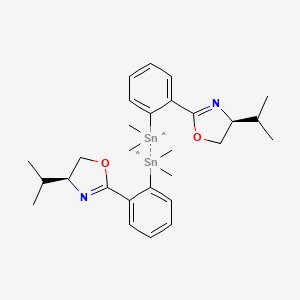
1,2-Bis(2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)-1,1,2,2-tetramethyldistannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)-1,1,2,2-tetramethyldistannane is a complex organotin compound. This compound is notable for its unique structure, which includes two oxazoline rings and a distannane core. Organotin compounds are widely studied due to their applications in various fields, including catalysis, materials science, and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)-1,1,2,2-tetramethyldistannane typically involves the following steps:
Formation of the Oxazoline Rings: The oxazoline rings are synthesized from the corresponding amino alcohols and carboxylic acids under dehydrating conditions.
Coupling with Tin Precursors: The oxazoline derivatives are then coupled with tin precursors such as tetramethyltin under controlled conditions to form the distannane core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of catalysts to enhance the reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bis(2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)-1,1,2,2-tetramethyldistannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the distannane core to lower oxidation states.
Substitution: The oxazoline rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Tin oxides and modified oxazoline derivatives.
Reduction: Reduced tin species and modified oxazoline derivatives.
Substitution: Substituted oxazoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)-1,1,2,2-tetramethyldistannane has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and coatings due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1,2-Bis(2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)-1,1,2,2-tetramethyldistannane involves its interaction with molecular targets such as enzymes and receptors. The oxazoline rings can bind to active sites, while the distannane core can participate in redox reactions, altering the activity of the target molecules. This dual functionality makes it a versatile compound in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: An organophosphorus compound with a similar bidentate ligand structure.
1,2-Bis(trimethylsilyl)benzene: A silicon-containing compound with a similar structural motif.
Uniqueness
1,2-Bis(2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)-1,1,2,2-tetramethyldistannane is unique due to its combination of oxazoline rings and a distannane core, which imparts distinct chemical and physical properties. This combination allows for versatile applications in catalysis, materials science, and medicinal chemistry, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C28H40N2O2Sn2 |
|---|---|
Molekulargewicht |
674.0 g/mol |
InChI |
InChI=1S/2C12H14NO.4CH3.2Sn/c2*1-9(2)11-8-14-12(13-11)10-6-4-3-5-7-10;;;;;;/h2*3-6,9,11H,8H2,1-2H3;4*1H3;;/t2*11-;;;;;;/m11....../s1 |
InChI-Schlüssel |
XURCEQLABFGPAF-ZFMXBFSXSA-N |
Isomerische SMILES |
CC(C)[C@H]1COC(=N1)C2=CC=CC=C2[Sn](C)C.CC(C)[C@H]1COC(=N1)C2=CC=CC=C2[Sn](C)C |
Kanonische SMILES |
CC(C)C1COC(=N1)C2=CC=CC=C2[Sn](C)C.CC(C)C1COC(=N1)C2=CC=CC=C2[Sn](C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(4-Chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-7-yl)propyl]azaniumchloride](/img/structure/B13771748.png)



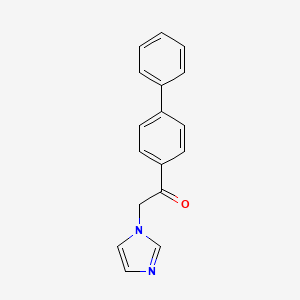
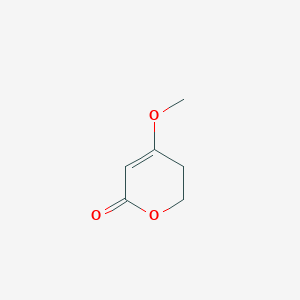
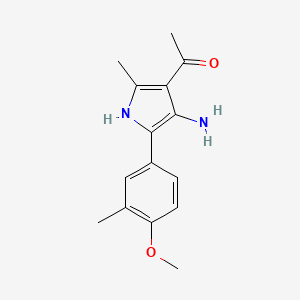

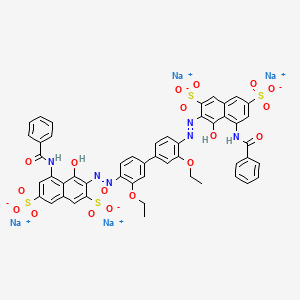
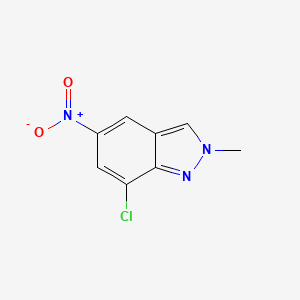
![7,18-Bis[2-(4-methoxyphenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13771780.png)
